

certificate of analysis for Sodium trifluoroacetate-13C2 reference material

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Compound of Interest

Compound Name: Sodium trifluoroacetate-13C2

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A Comparative Guide to Sodium Trifluoroacetate-13C2 Reference Material

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical research and drug development, the precision and reliability of reference materials are paramount. This guide provides a detailed comparison of **Sodium Trifluoroacetate-13C2**, a stable isotope-labeled (SIL) internal standard, with its unlabeled counterpart, Sodium Trifluoroacetate. This comparison is supported by a summary of typical specifications derived from commercially available reference materials and a review of the analytical methodologies used for their characterization.

Introduction to Sodium Trifluoroacetate Reference Materials

Sodium Trifluoroacetate (TFA) is a salt of trifluoroacetic acid. In pharmaceutical development, particularly in the synthesis and purification of peptides and other active pharmaceutical ingredients (APIs), trifluoroacetic acid is a common reagent. Consequently, its salt, sodium trifluoroacetate, can be present as a residual impurity.^[1] Regulatory bodies require the accurate quantification of such impurities, necessitating the use of well-characterized reference standards.

The isotopically labeled **Sodium Trifluoroacetate-13C2** serves as an ideal internal standard for quantitative analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its physical and chemical properties are nearly identical to the unlabeled analyte, but its distinct mass allows for clear differentiation, ensuring accurate quantification.

Comparison of Key Analytical Parameters

The quality of a reference material is defined by its purity, identity, and the certainty of its stated concentration. The following table summarizes typical analytical data for a **Sodium Trifluoroacetate-13C2** reference material compared to a standard, unlabeled Sodium Trifluoroacetate reference material. The data for the labeled compound is based on typical product specifications from leading suppliers, while the data for the unlabeled compound is from a representative Certificate of Analysis.

Table 1: Comparison of Analytical Specifications

Parameter	Sodium Trifluoroacetate-13C2 (Isotopically Labeled)	Sodium Trifluoroacetate (Unlabeled)
Appearance	White to off-white solid	Colorless transparent crystal
Chemical Formula	$^{13}\text{C}_2\text{F}_3\text{NaO}_2$	CF_3COONa
Molecular Weight	139.00 g/mol	136.01 g/mol
Purity (by HPLC)	>95% - 98%	98%
Assay (dry basis)	Not typically specified	97.9%
Isotopic Purity	≥ 99 atom % ^{13}C	Not Applicable
Sodium Content	Not typically specified	16.3%
Water Content (Karl Fischer)	Not typically specified	1.5%
Analytical Techniques	NMR, HPLC, MS	Assay, Water Content, Sodium Content

Data for **Sodium Trifluoroacetate-13C2** is based on general specifications from suppliers like LGC Standards and Cambridge Isotope Laboratories.[2][3] Data for unlabeled Sodium Trifluoroacetate is from a Certificate of Analysis by Thermo Fisher Scientific.[4]

Experimental Methodologies

The characterization of these reference materials relies on a suite of analytical techniques to confirm identity, purity, and isotopic enrichment.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of both labeled and unlabeled sodium trifluoroacetate.

- Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their affinity for the stationary phase (column) and the mobile phase. A detector, typically UV, measures the absorbance of the eluting components, allowing for the quantification of the main peak relative to any impurity peaks.
- Typical Protocol:
 - Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile) is often employed.
 - Detection: UV detection at a low wavelength, such as 210 nm, is suitable for trifluoroacetate.
 - Quantification: The purity is calculated by the area percentage of the main peak relative to the total area of all peaks.

Identity and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of the molecule and, for the SIL standard, determining the level of isotopic enrichment.

- Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms, like ^1H , ^{13}C , and ^{19}F , absorb and re-emit this radiation at specific frequencies. The resulting spectrum provides detailed information about the molecular structure. For ^{13}C labeled compounds, the ^{13}C NMR spectrum will show significantly enhanced signals for the labeled carbon atoms.
- Typical Protocol:
 - Solvent: A deuterated solvent, such as deuterium oxide (D_2O), is used to dissolve the sample.
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ^1H , ^{13}C , and ^{19}F spectra.
 - Isotopic Enrichment Analysis: The isotopic enrichment of **Sodium Trifluoroacetate- $^{13}\text{C}_2$** is determined by comparing the integrated signal intensity of the ^{13}C satellites to the central ^{12}C peak in the ^{19}F NMR spectrum, or by direct integration in the ^{13}C NMR spectrum.

Identity Confirmation by Mass Spectrometry (MS)

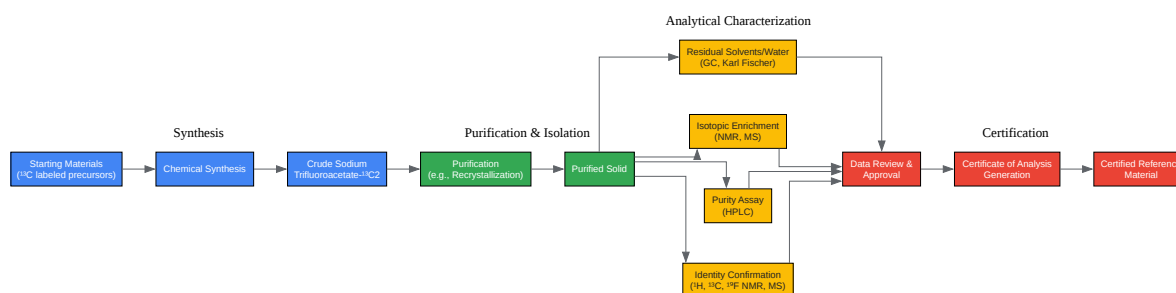
Mass spectrometry is used to confirm the molecular weight of the reference material and to identify any impurities.

- Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the distribution of ions by mass, allowing for the confirmation of the molecular weight of the analyte.
- Typical Protocol:

- Ionization Technique: Electrospray ionization (ESI) is a common technique for analyzing sodium trifluoroacetate.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
- Analysis: For **Sodium Trifluoroacetate-13C2**, the mass spectrum will show a molecular ion peak corresponding to the labeled molecular weight. For the unlabeled compound, the peak will correspond to the natural abundance molecular weight.

Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control and certification of a **Sodium Trifluoroacetate-13C2** reference material.

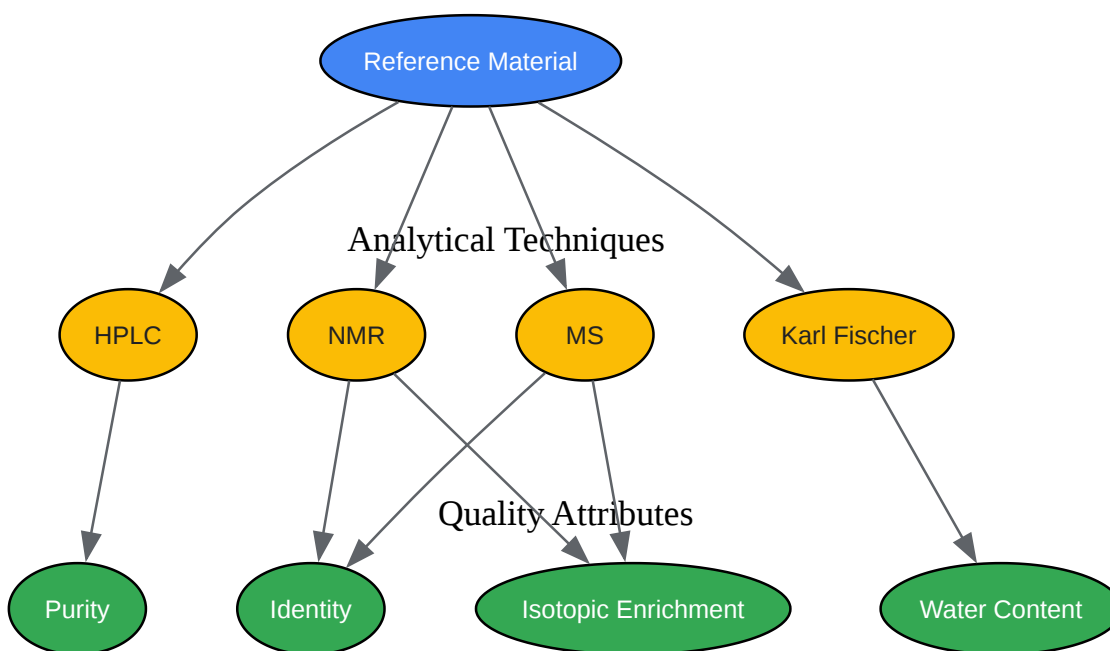


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QC Workflow for Labeled Reference Material

Logical Relationship of Analytical Techniques

The different analytical techniques provide complementary information to ensure the quality of the reference material.



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Relationship of Techniques to Quality Attributes

Conclusion

The choice between a **Sodium Trifluoroacetate-13C2** and a standard Sodium Trifluoroacetate reference material depends on the application. For routine testing where an external standard calibration is sufficient, the unlabeled material may be adequate. However, for quantitative methods requiring the highest accuracy and precision, especially in complex matrices where extraction efficiency and instrument response can vary, the use of a stable isotope-labeled internal standard like **Sodium Trifluoroacetate-13C2** is indispensable. Its use compensates for sample preparation losses and matrix effects, leading to more reliable and reproducible results. Researchers and drug development professionals should carefully consider the analytical requirements of their work when selecting the appropriate reference material.

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